molecular formula C19H25NO5 B8724499 1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid

1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid

Cat. No.: B8724499
M. Wt: 347.4 g/mol
InChI Key: KOIOCXWTVYAMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chroman ring fused with a piperidine ring, both of which are significant in medicinal chemistry due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, including condensation and cyclization reactions. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid, followed by cyclization . Another method includes the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization with trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield spiroepoxy chromanones, while reduction could yield reduced spiro compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it valuable for creating new chemical entities with potential biological activities .

Biology: In biological research, this compound has been studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It has shown promise in various biological assays .

Medicine: In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. It has shown activity against various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound could be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the creation of molecules with specific desired properties .

Mechanism of Action

The mechanism of action of tert-Butyl 6-carboxy-spiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways .

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydrochromene-2,4'-piperidine]-6-carboxylic acid

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)7-6-13-12-14(16(21)22)4-5-15(13)24-19/h4-5,12H,6-11H2,1-3H3,(H,21,22)

InChI Key

KOIOCXWTVYAMOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C(O2)C=CC(=C3)C(=O)O)CC1

Origin of Product

United States

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